5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of pyrazine and pyrazolidine, featuring functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile involves multiple steps. One common method includes the reaction of 2-(3-aminopropoxy)-6-methoxyphenyl hydrazine with pyrazine-2-carbonitrile under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The intermediate product is then treated with methanesulfonic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2). These kinases play crucial roles in the DNA damage response, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding sites of Chk1 and Chk2, which are essential for their kinase activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile (S)-lactate monohydrate
- 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile formic acid salt
- 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile dihydrogen chloride salt
Uniqueness
The uniqueness of 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile lies in its specific functional groups that enhance its biological activity. The presence of both pyrazine and pyrazolidine rings, along with the amino and methoxy groups, contributes to its potent inhibitory effects on Chk1 and Chk2, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H31N7O8S2 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C18H23N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,10-11,13,16,24-25H,3,6-8,19H2,1H3,(H,22,23);2*1H3,(H,2,3,4) |
InChI Key |
BSFIGJQOTLRLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2CC(NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.